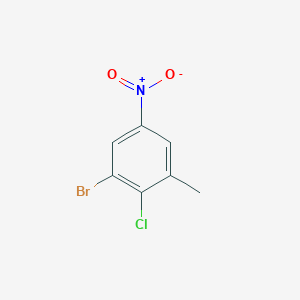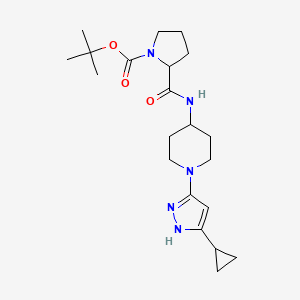
2-Chloro-3-bromo-5-nitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-bromo-5-nitrotoluene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of toluene, where the methyl group is substituted with chlorine, bromine, and nitro groups at the 2, 3, and 5 positions, respectively. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
作用机制
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within a biological system .
Mode of Action
These groups can be introduced into an aromatic ring through bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4, respectively . These reactions suggest that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, it could potentially interfere with the synthesis of polysubstituted benzenes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-Chloro-3-bromo-5-nitrotoluene. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents and is often used in the synthesis of compounds like this compound, is known to be influenced by environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-bromo-5-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-Chloro-3-bromo-5-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: 2-Chloro-3-bromo-5-aminotoluene.
Oxidation: 2-Chloro-3-bromo-5-nitrobenzoic acid.
科学研究应用
2-Chloro-3-bromo-5-nitrotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving substituted aromatic compounds.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific substitution patterns.
Industry: Used in the production of dyes, pigments, and agrochemicals.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitrotoluene
- 3-Bromo-5-nitrotoluene
- 2-Bromo-3-nitrotoluene
Uniqueness
2-Chloro-3-bromo-5-nitrotoluene is unique due to the specific positions of its substituents, which can lead to different reactivity and applications compared to its isomers. The combination of chlorine, bromine, and nitro groups in this particular arrangement provides distinct electronic and steric effects that can be exploited in various chemical processes.
属性
IUPAC Name |
1-bromo-2-chloro-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMZVIRRGMVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)


![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)


![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

